![molecular formula C19H18O5 B191470 Eucalyptin CAS No. 3122-88-1](/img/structure/B191470.png)
Eucalyptin
Overview
Description
Eucalyptin is a flavonoid that can be isolated from Myrcia citrifolia . It is also found in the Eucalyptus plant, which is known for its medicinal properties .
Synthesis Analysis
The chemical composition of Eucalyptus tincture was studied by extracting and identifying terpenoids – α-terpineol, β-eudesmol, cryptomeridiol, and C-methylflavones – this compound and 6,8-dimethyl-5,7-dihydroxy-4′-methoxyflavone . TLC analysis showed that, along with this compound and 6,8-dimethyl-5,7-dihydroxy-4′-methoxyflavone, eucalyptus tincture contained quercetin, apigenin, and other flavonoids .
Molecular Structure Analysis
This compound has a molecular formula of C19H18O5 and a molecular weight of 326.34 .
Chemical Reactions Analysis
Eucalyptus oil, which contains this compound, has been shown to exhibit antibacterial, anti-viral, anti-fungal, antioxidant, antimalarial, analgesic, antiseptic, anti-diabetic, anti-cancerous, anti-inflammatory, and cytotoxic properties . The essential oil from the eucalyptus possesses these properties due to the presence of phytochemicals like eucalyptol, 1,8-cineole, limonene, citronellal, citral, eudesmol, α and β-pinene, p-cymene, terpinen-4-ol, terpineol, α–phellanderene and 9β-sitosterol .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 539.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .
Scientific Research Applications
Eucalyptin A has been identified as a potent inhibitor of the HGF/c-Met axis, crucial in cancer development, from Eucalyptus globulus. Its unique structure, combining phloroglucinol and sesquiterpenoid, is essential for this activity (Yang et al., 2012).
This compound B, another derivative, exhibits potent cytotoxicity against lung, breast, and skin cancer cell lines. It induces apoptosis in A549 lung cancer cells, suggesting its potential as an anticancer agent (Pham et al., 2018).
This compound A is also found in Rhodomyrtus psidioides and displays good antibacterial activity against certain Gram-positive strains (Shou et al., 2014).
Eucalyptins C-G, isolated from Eucalyptus globulus, show moderate immunosuppressive effects in vitro, with potential applications in managing immune-related disorders (Pham et al., 2019).
This compound and its derivative 8-desmethylthis compound, identified in leaf wax coatings of several Myrtaceae species, indicate a distinctive presence of C-methylated flavones in this family (Courtney et al., 1983).
This compound A and B, from the fungus Diaporthe eucalyptorum, display antifungal activity against plant pathogens, highlighting their potential as biological control agents (Gao et al., 2020).
Eucalyptol, a major constituent of eucalyptus oil, improves respiratory immune function and has potential therapeutic applications in conditions like asthma and bronchitis (Shao et al., 2020).
The purification process for isolating this compound from camphor oil has been optimized, suggesting industrial applications (He & Liu, 2020).
Eucalypt species are also being investigated for their potential as bioenergy feedstocks due to their wood properties and chemical composition (Çetinkol et al., 2012).
Eucalyptol promotes lung repair in emphysematous mice and might be beneficial in treating chronic obstructive pulmonary disease (COPD) (Kennedy-Feitosa et al., 2019).
Mechanism of Action
Target of Action
Eucalyptin, also known as Eucalyptol or 1,8-cineole, primarily targets the immune response and mucin genes . It modulates the immune response, reducing pain, swelling, and inflammation . It also affects mucin genes, which are responsible for mucus production .
Mode of Action
This compound interacts with its targets by inducing interferon regulatory factor 3 (IRF3) and controlling nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This results in decreased mucin gene expression, reducing mucus hypersecretion . It also inhibits reactive oxygen species (ROS)-mediated mucus hypersecretion .
Biochemical Pathways
This compound affects several biochemical pathways. It induces IRF3 and controls NF-κB, which are key players in the immune response . It also decreases the expression of mucin genes MUC2 and MUC19, reducing mucus production . Furthermore, it inhibits ROS-mediated mucus hypersecretion and steroid resistance-inducing superoxides .
Pharmacokinetics
A study on the pharmacokinetics of inhaled 1,8-cineole in humans showed peak plasma concentrations after 18 minutes, with a biphasic mean distribution of 67 minutes and an elimination half-life of 1046 minutes .
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces pain, swelling, and inflammation . It also exhibits antibacterial activity against some bacterial species and has cough suppressant actions . On a cellular level, it inhibits cytokines relevant for exacerbation, such as tumor necrosis factor alpha (TNFα), interleukin (IL)-1β, IL-6, and IL-8 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth conditions of the Eucalyptus tree from which this compound is derived can affect the compound’s properties . Additionally, the compound’s action may be influenced by the individual’s health status and other environmental factors .
Safety and Hazards
Future Directions
The low micromolar anti-plasmodial activities observed for eucalyptin against L. donovani and P. falciparum emphasize the potential of Corymbia spp. as a source of new anti-malarial drugs .
properties
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMMAMIRMITGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185145 | |
Record name | Eucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3122-88-1 | |
Record name | Eucalyptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3122-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eucalyptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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